Ethyl 3,3,3-trifluoro-2-hydroxy-2-{3-methoxy-4-[(phenylcarbamoyl)amino]phenyl}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Ethyl 3,3,3-trifluoro-2-hydroxy-2-{3-methoxy-4-[(phenylcarbamoyl)amino]phenyl}propanoate involves multiple steps, typically starting with the preparation of the intermediate compounds. One common method involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile . This reaction can be carried out under conventional or microwave irradiation methods to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Ethyl 3,3,3-trifluoro-2-hydroxy-2-{3-methoxy-4-[(phenylcarbamoyl)amino]phenyl}propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may serve as a potential drug candidate due to its unique structural features and biological activity. Industrial applications include its use as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals .
Mechanism of Action
The mechanism of action of Ethyl 3,3,3-trifluoro-2-hydroxy-2-{3-methoxy-4-[(phenylcarbamoyl)amino]phenyl}propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxy and methoxy groups may participate in hydrogen bonding and other interactions with biological macromolecules, influencing its activity and specificity .
Comparison with Similar Compounds
Ethyl 3,3,3-trifluoro-2-hydroxy-2-{3-methoxy-4-[(phenylcarbamoyl)amino]phenyl}propanoate can be compared with similar compounds such as ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate and ethyl 2-oxo-3,3,3-trifluoropropanoate . These compounds share the trifluoromethyl and ethyl ester groups but differ in other substituents, which can significantly impact their chemical properties and applications. The presence of the phenylcarbamoyl and methoxy groups in this compound makes it unique and potentially more versatile in its applications.
Properties
Molecular Formula |
C19H19F3N2O5 |
---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-hydroxy-2-[3-methoxy-4-(phenylcarbamoylamino)phenyl]propanoate |
InChI |
InChI=1S/C19H19F3N2O5/c1-3-29-16(25)18(27,19(20,21)22)12-9-10-14(15(11-12)28-2)24-17(26)23-13-7-5-4-6-8-13/h4-11,27H,3H2,1-2H3,(H2,23,24,26) |
InChI Key |
JHOKLHQTKVBRRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)NC(=O)NC2=CC=CC=C2)OC)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.